5-Bromo-2-(4-bromophenyl)pyridine
Overview
Description
5-Bromo-2-(4-bromophenyl)pyridine is an organic compound with the molecular formula C₁₁H₇Br₂N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-(4-bromophenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2,5-dibromopyridine and 4-bromophenylboronic acid as starting materials. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds with various substituents.
Oxidation and Reduction: Products with altered oxidation states of the pyridine ring or phenyl group.
Scientific Research Applications
5-Bromo-2-(4-bromophenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used in catalytic processes to facilitate various chemical transformations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-bromophenyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactant or intermediate in various reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: A precursor in the synthesis of 5-Bromo-2-(4-bromophenyl)pyridine.
4-Bromophenylboronic Acid: Another precursor used in the Suzuki-Miyaura coupling reaction.
5-Bromo-2-iodopyridine: A similar compound with an iodine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a phenyl group attached to the pyridine ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
5-bromo-2-(4-bromophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCKPVSNPLMYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610081 | |
Record name | 5-Bromo-2-(4-bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183619-13-8 | |
Record name | 5-Bromo-2-(4-bromophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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